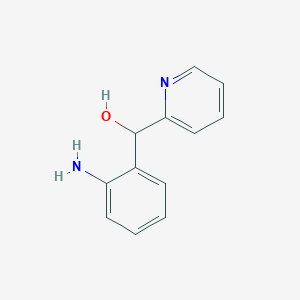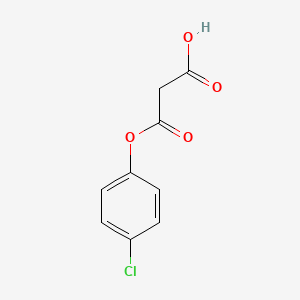
3-(4-Chlorophenoxy)-3-oxopropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Herbicide Detection and Environmental Impact
3-(4-Chlorophenoxy)-3-oxopropanoic acid, as part of the chlorophenoxy acid herbicides family, is extensively used for weed control. Its presence and effects in various environments have been a subject of research. A study by Rosales-Conrado et al. (2008) developed a method for determining chlorophenoxy acids in human urine samples, highlighting its environmental and health monitoring significance (Rosales-Conrado et al., 2008). Similarly, Wintersteiger et al. (1999) focused on quantitating chlorophenoxy acid herbicides in water, indicating their environmental persistence and the necessity for monitoring (Wintersteiger et al., 1999).
Health Risks and Toxicity Studies
Schreinemachers (2003) explored the association between exposure to chlorophenoxy herbicides and adverse birth outcomes in the U.S., suggesting potential health risks (Schreinemachers, 2003). Additionally, Stackelberg (2013) systematically reviewed the carcinogenic outcomes from exposure to chlorophenoxy compounds, which included 2,4-dichlorophenoxyacetic acid and 4-chloro-2-methylphenoxy)acetic acid, emphasizing on potential carcinogenic risks (Stackelberg, 2013).
Bacterial Response to Exposure
Research by Bhat et al. (2015) demonstrated the impact of chlorophenoxy herbicide 2,4-dichlorophenoxyacetic acid on Escherichia coli, revealing oxidative stress and metabolic perturbations as a response to sublethal exposure (Bhat et al., 2015).
Antimicrobial Activity
Hassanin and Ibrahim (2012) investigated the antimicrobial activity of novel compounds synthesized from a derivative of 3-(1-ethy1-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-3-oxopropanoic acid, highlighting its potential in antimicrobial applications (Hassanin & Ibrahim, 2012).
Environmental Remediation Techniques
A study by Adeyemi et al. (2020) focused on the removal of chlorophenols from aqueous media using hydrophobic deep eutectic solvents, which could be relevant in environmental cleanup and pollution control (Adeyemi et al., 2020).
Synthesis and Chemical Reactivity
Kobayashi et al. (2008) researched the synthesis of certain acid derivatives from 3-(2-Iodophenyl)-3-oxopropanoic acid derivatives, illustrating the chemical reactivity and potential applications in creating novel compounds (Kobayashi et al., 2008).
Propriétés
IUPAC Name |
3-(4-chlorophenoxy)-3-oxopropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO4/c10-6-1-3-7(4-2-6)14-9(13)5-8(11)12/h1-4H,5H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSKHZURLGGRNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)CC(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenoxy)-3-oxopropanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

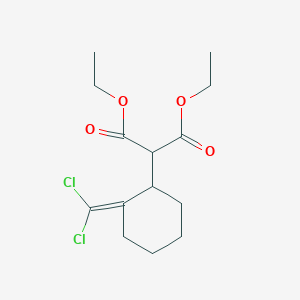
![3-[(5-Cyano-2-methylphenyl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2412674.png)
![N-butyl-3-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2412675.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride](/img/structure/B2412676.png)
![1-[(4-chlorophenyl)methoxy]-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2412677.png)
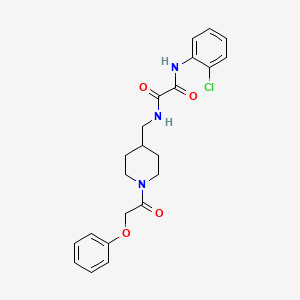
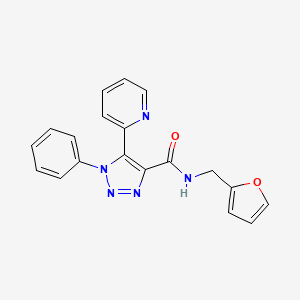
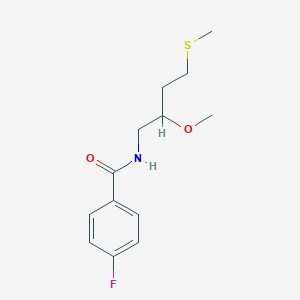
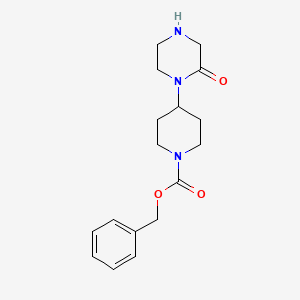
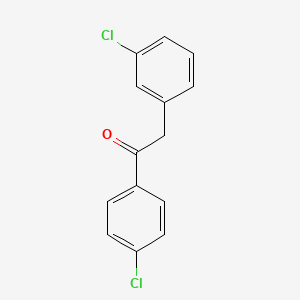
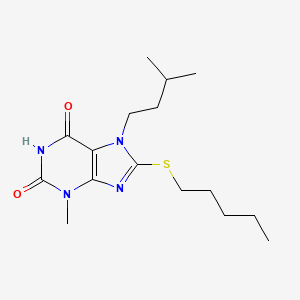
![(Z)-2-methoxyethyl 2-(2,5-dimethoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2412690.png)
![1'-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2412691.png)
